molecular formula C15H14N4O4S B14740570 N-(2-Benzylsulfanylethylideneamino)-2,4-dinitro-aniline CAS No. 6304-97-8

N-(2-Benzylsulfanylethylideneamino)-2,4-dinitro-aniline

Cat. No.: B14740570
CAS No.: 6304-97-8
M. Wt: 346.4 g/mol
InChI Key: RGSKENGFZSJEIX-UHFFFAOYSA-N
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Description

N-(2-Benzylsulfanylethylideneamino)-2,4-dinitro-aniline: is a complex organic compound characterized by its unique structure, which includes a benzylsulfanyl group, an ethylideneamino linkage, and a dinitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzylsulfanylethylideneamino)-2,4-dinitro-aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea.

    Condensation Reaction: The benzylthiourea is then reacted with 2,4-dinitroaniline under specific conditions to form the desired compound.

The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions and the use of efficient purification techniques are essential for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzylsulfanylethylideneamino)-2,4-dinitro-aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

N-(2-Benzylsulfanylethylideneamino)-2,4-dinitro-aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Benzylsulfanylethylideneamino)-2,4-dinitro-aniline involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.

    Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.

    Altering Cellular Processes: It can affect various cellular processes, such as cell division, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Benzylsulfanylethylideneamino)-2,4-dinitro-phenol
  • N-(2-Benzylsulfanylethylideneamino)-2,4-dinitro-toluene

Uniqueness

N-(2-Benzylsulfanylethylideneamino)-2,4-dinitro-aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

6304-97-8

Molecular Formula

C15H14N4O4S

Molecular Weight

346.4 g/mol

IUPAC Name

N-(2-benzylsulfanylethylideneamino)-2,4-dinitroaniline

InChI

InChI=1S/C15H14N4O4S/c20-18(21)13-6-7-14(15(10-13)19(22)23)17-16-8-9-24-11-12-4-2-1-3-5-12/h1-8,10,17H,9,11H2

InChI Key

RGSKENGFZSJEIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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